N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a benzothiazole-acetamide derivative characterized by a 4,6-difluorinated benzo[d]thiazole core, a phenylacetamide moiety, and a diethylaminoethyl substituent. The hydrochloride salt form likely enhances its aqueous solubility, a common strategy to improve bioavailability in pharmaceutical applications . For instance, benzothiazole derivatives are frequently explored for antimicrobial, anticancer, or pesticidal activities due to their heterocyclic rigidity and substituent-driven reactivity .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3OS.ClH/c1-3-25(4-2)10-11-26(19(27)12-15-8-6-5-7-9-15)21-24-20-17(23)13-16(22)14-18(20)28-21;/h5-9,13-14H,3-4,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMOKVGGFAOBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the 4,6-difluorobenzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Diethylaminoethyl Group:
Formation of the Phenylacetamide Group: The final step involves the acylation of the intermediate compound with phenylacetyl chloride or a similar reagent to form the phenylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkylating agents, halogenating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothiazole-Acetamide Derivatives ()
describes six benzothiazole-acetamide compounds (4k–4p) with varying substituents on the benzothiazole ring (e.g., methoxy, fluoro, nitro, chloro, bromo). Key comparisons include:
| Compound | Substituents | HPLC Purity (%) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 4k | 5-methoxy | 92.3 | 86.40 | 240.6–242.1 |
| 4l | 6-methoxy | 94.8 | 76.52 | 245.2–247.8 |
| 4m | 6-fluoro | 90.8 | 71.83 | 251.4–253.9 |
| 4n | 6-nitro | 93.5 | 75.21 | 255.7–257.3 |
| 4o | 4,6-dichloro | 91.7 | 73.94 | 258.9–260.1 |
| 4p | 4,6-dibromo | 92.6 | 79.06 | 257.5–259.8 |
Key Observations:
- Halogenation Effects: Higher melting points correlate with increased halogenation (e.g., 4m: 251.4–253.9°C vs. 4o: 258.9–260.1°C). The target compound’s 4,6-difluoro substitution may similarly enhance thermal stability compared to non-halogenated analogs.
- Purity and Yield : Fluoro-substituted 4m exhibits the lowest yield (71.83%), suggesting synthetic challenges with fluorine introduction. This may parallel difficulties in synthesizing the target compound’s difluorinated core.
- Structural Implications: The diethylaminoethyl group in the target compound introduces a basic tertiary amine, absent in ’s analogs, which could alter solubility and pharmacokinetics .
Acetamide-Thiazole Derivatives ()
The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () highlights:
- Conformational Flexibility : The dichlorophenyl ring is twisted by 61.8° relative to the thiazole ring, suggesting steric hindrance influences molecular packing. In contrast, the target compound’s benzothiazole core may adopt a planar conformation due to fluorine’s smaller size.
- Hydrogen Bonding : ’s compound forms inversion dimers via N–H⋯N bonds, critical for crystal stability. The hydrochloride salt in the target compound likely exhibits ionic interactions (e.g., Cl⁻⋯H–N), altering its solid-state properties .
Pesticide Acetamides (–8)
Agrochemical acetamides in –8, such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), share structural motifs with the target compound but differ in key aspects:
| Compound | Core Structure | Substituents | Application |
|---|---|---|---|
| Target Compound | Benzo[d]thiazole | 4,6-difluoro, diethylaminoethyl | Undisclosed |
| Alachlor | Phenyl | 2,6-diethyl, methoxymethyl | Herbicide |
| Metazachlor | Phenyl-thiazole | 2,6-dimethyl, pyrazolylmethyl | Herbicide |
Key Differences:
- Heterocyclic vs. Phenyl Cores : The target’s benzothiazole may confer enhanced metabolic stability compared to alachlor’s phenyl ring, which is prone to oxidative degradation.
Biological Activity
N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Its complex structure, featuring a diethylamino group and a phenylacetamide moiety, suggests potential biological activities that merit investigation. This article reviews the available literature on its biological activity, including synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves several chemical steps, including the formation of key intermediates and coupling reactions. Specific reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity, although detailed protocols were not extensively covered in the literature.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, related phenylacetamide derivatives have shown effective inhibition against various bacterial strains with minimum effective concentrations (EC50) often reported in the range of 144.7 µM to 194.9 µM .
| Compound | Target Bacteria | EC50 (µM) |
|---|---|---|
| Compound A1 | Xanthomonas oryzae | 156.7 |
| Compound A4 | Xanthomonas axonopodis | 281.2 |
| Compound A6 | Xanthomonas oryzae pv. oryzicola | 194.9 |
Scanning electron microscopy (SEM) studies have demonstrated that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death .
The proposed mechanism of action for this compound involves interaction with protein kinases and other cellular enzymes. This interaction can modulate various cellular processes, potentially leading to therapeutic effects in bacterial infections and possibly other conditions.
Structure-Activity Relationship (SAR)
The unique structural components of this compound suggest that modifications to its functional groups could significantly influence its biological activity. The presence of the difluorobenzo[d]thiazole moiety may enhance its pharmacological properties compared to similar compounds lacking this feature.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride, and how can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Use a multi-step synthesis approach starting with condensation of 4,6-difluorobenzo[d]thiazol-2-amine with 2-(diethylamino)ethyl chloride, followed by coupling with phenylacetyl chloride.
- Optimize reaction conditions by varying solvents (e.g., acetonitrile or dichloromethane), temperatures (0–80°C), and catalysts (e.g., triethylamine). Monitor progress via TLC and HPLC .
- Purify intermediates via column chromatography and final product via recrystallization. Validate purity using NMR and mass spectrometry (MS).
Q. Which analytical techniques are most effective for characterizing this compound, and how can structural ambiguities be resolved?
- Methodology :
- 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the diethylaminoethyl and difluorobenzo[d]thiazole moieties.
- Mass Spectrometry : Confirm molecular weight (484.0 g/mol) via high-resolution MS (HRMS) .
- X-ray Crystallography : If single crystals are obtainable, use diffraction data to resolve stereochemical uncertainties (e.g., torsion angles between thiazole and phenyl groups) .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
- Methodology :
- Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC.
- Identify degradation products (e.g., hydrolyzed amides or oxidized thiazoles) using LC-MS/MS.
- Determine Arrhenius kinetics to predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action when conflicting biological activity data arise across studies?
- Methodology :
- Perform target deconvolution using affinity chromatography or surface plasmon resonance (SPR) to identify binding partners (e.g., kinases or GPCRs).
- Validate hypotheses with siRNA knockdown or CRISPR-Cas9 gene editing in relevant cell lines.
- Address contradictions by standardizing assay conditions (e.g., cell passage number, serum concentration) .
Q. What strategies resolve discrepancies in reported IC50 values for this compound across different cancer cell lines?
- Methodology :
- Use orthogonal assays (e.g., ATP-based viability vs. caspase-3/7 apoptosis assays) to confirm activity.
- Profile expression levels of putative targets (e.g., via qPCR or Western blot) in discrepant cell lines.
- Perform structural analogs studies to correlate substituent effects (e.g., fluorine position) with potency .
Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for specific biological targets?
- Methodology :
- Synthesize derivatives with modifications to the diethylaminoethyl chain (e.g., varying alkyl groups) and phenylacetamide moiety (e.g., electron-withdrawing substituents).
- Test analogs against a panel of targets (e.g., kinases, ion channels) to identify selectivity drivers.
- Use molecular docking and MD simulations to predict binding modes and guide rational design .
Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetic properties?
- Methodology :
- In vitro : Assess metabolic stability using liver microsomes or hepatocytes. Measure permeability via Caco-2 monolayers.
- In vivo : Administer compound to rodents and collect plasma/tissue samples for LC-MS/MS analysis. Calculate AUC, t1/2, and bioavailability.
- Compare results with computational predictions (e.g., QSAR models) .
Q. How can computational modeling predict off-target interactions and toxicity risks?
- Methodology :
- Use molecular dynamics (MD) simulations to explore conformational flexibility and potential interactions with non-target proteins (e.g., cytochrome P450 enzymes).
- Apply pharmacophore modeling to screen for similarity to known toxicophores.
- Validate predictions with high-throughput toxicity assays (e.g., Ames test, hERG channel inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
